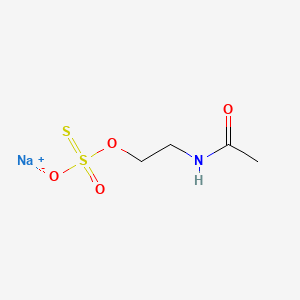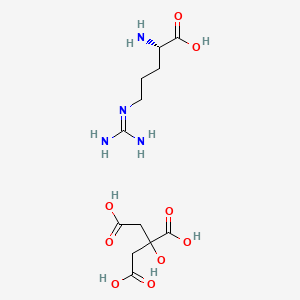
L-Arginine monocitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Arginine monocitrate is a compound formed by the combination of L-Arginine, an amino acid, and citric acid. L-Arginine is known for its role in protein synthesis and various metabolic processes, while citric acid is a key intermediate in the citric acid cycle. The combination of these two compounds results in this compound, which has unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Arginine monocitrate can be synthesized through the reaction of L-Arginine with citric acid in an aqueous solution. The reaction typically involves dissolving L-Arginine in water and then adding citric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the complete reaction and high yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to produce L-Arginine, which is then reacted with citric acid to form this compound. The fermentation process is optimized to achieve high yields and purity of the product. The final product is then purified through various techniques such as crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
L-Arginine monocitrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitric oxide, a key signaling molecule in the body.
Reduction: The compound can undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride can be used, often under basic conditions.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitric oxide and other nitrogen-containing compounds.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
L-Arginine monocitrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in cardiovascular health, immune function, and wound healing.
Industry: Used in the production of dietary supplements and as an additive in food and beverages.
Mechanism of Action
L-Arginine monocitrate exerts its effects through several mechanisms:
Nitric Oxide Production: L-Arginine is a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and blood flow regulation.
Protein Synthesis: L-Arginine is involved in the synthesis of proteins, which are essential for various cellular functions.
Metabolic Pathways: Citric acid is a key intermediate in the citric acid cycle, which is essential for energy production in cells.
Comparison with Similar Compounds
L-Arginine monocitrate can be compared with other similar compounds such as:
L-Arginine HCL: Another form of L-Arginine combined with hydrochloric acid. It has similar effects but different solubility and absorption properties.
L-Citrulline: A precursor to L-Arginine, often used to increase L-Arginine levels in the body.
L-Arginine Alpha-Ketoglutarate: A combination of L-Arginine and alpha-ketoglutarate, used for its potential to enhance athletic performance.
This compound is unique due to its combination with citric acid, which may enhance its solubility and bioavailability compared to other forms of L-Arginine.
Properties
CAS No. |
24404-97-5 |
|---|---|
Molecular Formula |
C12H22N4O9 |
Molecular Weight |
366.32 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H14N4O2.C6H8O7/c7-4(5(11)12)2-1-3-10-6(8)9;7-3(8)1-6(13,5(11)12)2-4(9)10/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t4-;/m0./s1 |
InChI Key |
SGJSPXDVZJIWEO-WCCKRBBISA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Related CAS |
93778-35-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


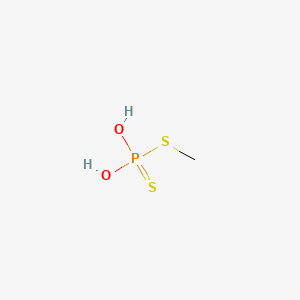
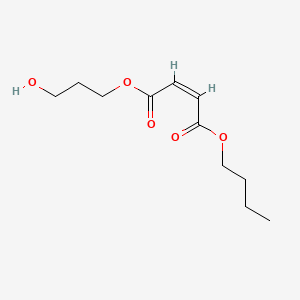
![1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane](/img/structure/B12649880.png)
![Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12649887.png)
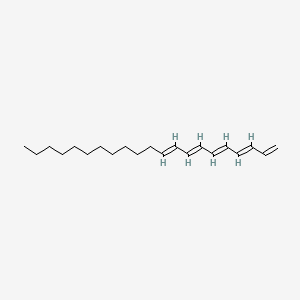
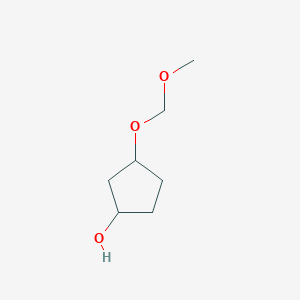
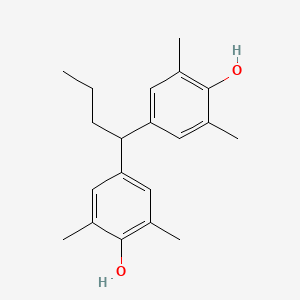
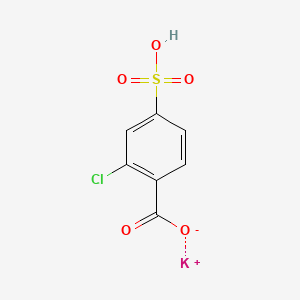

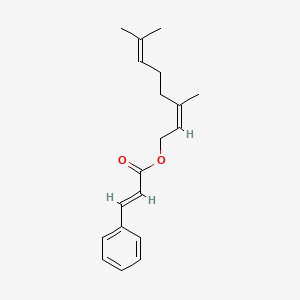
![2-Bromo-1-[2-(4-iodophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12649917.png)

